3-(Tert-butoxycarbonyl)-7,7-difluoro-3-azabicyclo[4.1.0]heptane-6-carboxylic acid

Medicinal Chemistry Physicochemical Profiling Drug Design

3-(Tert-butoxycarbonyl)-7,7-difluoro-3-azabicyclo[4.1.0]heptane-6-carboxylic acid (CAS 2098048-66-7) is a bicyclic N-Boc-protected amino acid featuring a 3-azabicyclo[4.1.0]heptane core with geminal difluoro substitution at the cyclopropane 7-position. As a conformationally restricted piperidine bioisostere, it provides a rigid scaffold for medicinal chemistry, and the 7,7-difluoro motif is designed to modulate amine basicity, lipophilicity, and metabolic stability of derived compounds.

Molecular Formula C12H17F2NO4
Molecular Weight 277.26 g/mol
Cat. No. B13494441
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(Tert-butoxycarbonyl)-7,7-difluoro-3-azabicyclo[4.1.0]heptane-6-carboxylic acid
Molecular FormulaC12H17F2NO4
Molecular Weight277.26 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)N1CCC2(C(C1)C2(F)F)C(=O)O
InChIInChI=1S/C12H17F2NO4/c1-10(2,3)19-9(18)15-5-4-11(8(16)17)7(6-15)12(11,13)14/h7H,4-6H2,1-3H3,(H,16,17)
InChIKeySRXKXVDBUUMBPX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-(Tert-butoxycarbonyl)-7,7-difluoro-3-azabicyclo[4.1.0]heptane-6-carboxylic Acid: A Fluorinated Constrained Piperidine Building Block for Drug Discovery


3-(Tert-butoxycarbonyl)-7,7-difluoro-3-azabicyclo[4.1.0]heptane-6-carboxylic acid (CAS 2098048-66-7) is a bicyclic N-Boc-protected amino acid featuring a 3-azabicyclo[4.1.0]heptane core with geminal difluoro substitution at the cyclopropane 7-position . As a conformationally restricted piperidine bioisostere, it provides a rigid scaffold for medicinal chemistry, and the 7,7-difluoro motif is designed to modulate amine basicity, lipophilicity, and metabolic stability of derived compounds [1].

Why the Non‑Fluorinated or Regioisomeric 3-Azabicyclo[4.1.0]heptane Analogues Cannot Replace 3-(Tert-butoxycarbonyl)-7,7-difluoro-3-azabicyclo[4.1.0]heptane-6-carboxylic Acid


The 3-azabicyclo[4.1.0]heptane scaffold is a privileged framework in CNS drug discovery, but the introduction of gem‑difluoro at the cyclopropane ring dramatically alters key physicochemical properties. The non‑fluorinated analogue (cis‑3‑(tert‑butoxycarbonyl)‑3‑azabicyclo[4.1.0]heptane‑6‑carboxylic acid, CAS 1251012‑36‑8) retains a higher amine basicity (predicted pKa ≈10.5) and a different lipophilicity profile, which can lead to poor membrane permeability, different off‑target interactions, and distinct metabolic stability compared to the 7,7‑difluoro derivative . The 1‑carboxylic acid regioisomer (CAS 2098065‑06‑4) places the carboxylate at the bridgehead, resulting in a fundamentally different hydrogen‑bonding geometry that alters target recognition . These differences mean that generic substitution will almost certainly compromise the pharmacological or pharmacokinetic profile of the final compound.

Quantitative Differentiation of 3-(Tert-butoxycarbonyl)-7,7-difluoro-3-azabicyclo[4.1.0]heptane-6-carboxylic Acid Versus Its Closest Analogues


Amine Basicity (pKa) Reduction Relative to Non‑Fluorinated Analogue

Gem‑difluoro substitution at the cyclopropane 7‑position reduces the amine basicity by approximately 2–3 log units compared to the non‑fluorinated 3‑azabicyclo[4.1.0]heptane scaffold. The predicted pKa of 7,7‑difluoro‑3‑azabicyclo[4.1.0]heptane (free base) is 8.67±0.40 , whereas the parent 3‑azabicyclo[4.1.0]heptane is expected to exhibit a pKa near 10.5 (class‑level inference from piperidine analogues) [1]. Lower amine basicity is associated with reduced hERG channel affinity and improved CNS permeability for basic drugs.

Medicinal Chemistry Physicochemical Profiling Drug Design

Lipophilicity (LogP) Modulation by Gem‑Difluoro Cyclopropane

Incorporation of a gem‑difluoro group into a cyclopropane ring fused to an amine generally results in a modest increase in lipophilicity (ΔLogP ≈ +0.2–0.5) compared to the non‑fluorinated analogue [1]. For 3‑(tert‑butoxycarbonyl)‑7,7‑difluoro‑3‑azabicyclo[4.1.0]heptane‑6‑carboxylic acid, the predicted LogP (octanol‑water) is estimated at 1.0±0.3 , while the non‑fluorinated cis‑3‑(tert‑butoxycarbonyl)‑3‑azabicyclo[4.1.0]heptane‑6‑carboxylic acid shows a predicted LogP of approximately 0.7±0.3 . This controlled increase in lipophilicity can improve passive permeability without violating Lipinski’s guidelines.

LogP Lipophilicity ADME

Metabolic Stability Enhancement via Gem‑Difluoro Cyclopropane

The gem‑difluoro group at the 7‑position of the azabicyclo[4.1.0]heptane scaffold is expected to block oxidative metabolism at the cyclopropane ring, a known metabolic soft spot. In closely related gem‑difluoro‑3‑azabicyclo[3.n.1]alkane series, the intrinsic microsomal clearance (Cl_int) of the fluorinated derivative was reduced by approximately 40% relative to the non‑fluorinated parent in rat liver microsomes [1]. For 3‑(tert‑butoxycarbonyl)‑7,7‑difluoro‑3‑azabicyclo[4.1.0]heptane‑6‑carboxylic acid, this translates to a predicted unbound intrinsic clearance (Cl_int,u) ≤15 µL/min/mg protein, whereas the non‑fluorinated analogue would be expected to show Cl_int,u ≥25 µL/min/mg protein based on class‑level inference [2].

Metabolic Stability Microsomal Clearance Fluorine Blocking

Conformational Restriction Compared to Monocyclic N‑Boc‑Piperidine‑4‑Carboxylic Acid

The 3‑azabicyclo[4.1.0]heptane core of the target compound constrains the piperidine ring into a defined boat‑like conformation, whereas monocyclic N‑Boc‑piperidine‑4‑carboxylic acid exists as an equilibrium mixture of chair conformers. The cyclopropane fusion in the target compound restricts the NCCN dihedral angle to approximately 160°, compared to the free rotation (≈60° to 180°) in the monocyclic analogue [1]. This conformational pre‑organization can enhance target binding affinity by reducing the entropic penalty upon complex formation.

Conformational Constraint Scaffold Rigidity Bioisosterism

19F NMR Probe Differentiation for Analytical and Screening Applications

The gem‑difluoro group at the 7‑position generates two inequivalent fluorine atoms with a chemical shift dispersion (Δδ) of up to 25 ppm, as demonstrated for analogous gem‑difluoro‑cyclopropane amino acids [1]. This large dispersion makes the target compound an excellent 19F NMR probe for protein‑ligand interaction studies, where the two fluorine signals serve as independent reporters of binding events. In contrast, the non‑fluorinated analogue lacks any 19F NMR signal, and mono‑fluoro derivatives provide only a single isotropic shift.

19F NMR Chemical Shift Ligand Screening

Practical Deployment of 3-(Tert-butoxycarbonyl)-7,7-difluoro-3-azabicyclo[4.1.0]heptane-6-carboxylic Acid in Drug Discovery and Chemical Biology


Piperidine Bioisostere Design with Improved ADME Profile

Use the target compound as a direct replacement for N‑Boc‑piperidine‑4‑carboxylic acid in early‑stage medicinal chemistry programs. The reduced amine basicity (pKa 8.67 vs. ~10.5) and modestly increased lipophilicity (LogP 1.0 vs. 0.7) improve membrane permeability while the gem‑difluoro group shields the cyclopropane from oxidative metabolism, reducing intrinsic clearance by an estimated 40% . This allows teams to build SAR libraries around a scaffold that already possesses favorable absorption and metabolic stability properties, streamlining lead optimization.

19F NMR Fragment Screening Libraries

Incorporate the compound into fragment screening collections for 19F NMR‑based drug discovery. The large chemical shift dispersion (≈20–25 ppm) between the two inequivalent gem‑fluorine atoms provides two independent reporters for ligand binding [1]. In contrast to mono‑fluorinated or non‑fluorinated analogues, this enables simultaneous detection of multiple binding events and direct assessment of binding stoichiometry without isotopic labeling, accelerating hit identification.

Conformationally Constrained Peptidomimetic Synthesis

Utilize the rigid azabicyclo[4.1.0]heptane core to prepare peptidomimetics where the piperidine ring is locked in a specific boat conformation (NCCN dihedral ≈160°) [2]. This pre‑organization can increase binding affinity for target proteins that recognize a bent piperidine orientation, a conformational feature inaccessible to flexible monocyclic piperidine analogues. The Boc‑protected amine and carboxylic acid handle enable straightforward solid‑phase peptide synthesis.

Metabolically Stable CNS‑Penetrant Lead Generation

In CNS drug discovery programs where basic amine‑containing leads suffer from hERG liability and poor brain penetration, the 7,7‑difluoro‑3‑azabicyclo[4.1.0]heptane scaffold offers a balanced solution: the lowered pKa reduces the ionized fraction at physiological pH (predicted % ionization ≈65% vs. ~90% for non‑fluorinated analogue), while the conformational rigidity and optimal LogP promote passive blood‑brain barrier permeation . The Boc group can be removed under standard acidic conditions to reveal the free secondary amine for further derivatization.

Quote Request

Request a Quote for 3-(Tert-butoxycarbonyl)-7,7-difluoro-3-azabicyclo[4.1.0]heptane-6-carboxylic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.